(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Description
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 1638487-43-0) is a chiral piperazine derivative with a molecular formula of C₁₁H₂₃ClN₂O₃ and a molecular weight of 266.77 g/mol . It is characterized by a tert-butyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 2-position of the piperazine ring. The compound is commercially available with a purity of ≥95% and is typically stored at room temperature or under inert conditions at 2–8°C to ensure stability . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of enantiomerically pure intermediates for drug discovery .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAIADIADPGMB-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638487-43-0 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638487-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloroformate.
Hydroxyethyl Substitution: The hydroxyethyl group is added through a nucleophilic substitution reaction with ethylene oxide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction temperature, pressure, and time.
Purification Steps: The product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
(S)-HEP serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structure allows for modifications that enhance bioactivity and specificity towards certain receptors.
Protein Degradation
Recent studies have identified (S)-HEP as a valuable building block in the development of protein degraders. These compounds are designed to selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer and neurodegenerative disorders. The compound's piperazine moiety is critical for enhancing the binding affinity to target proteins .
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Research indicates that (S)-HEP may modulate neurotransmitter systems, providing a basis for its use in treating conditions like depression and anxiety disorders. Studies demonstrate that derivatives of (S)-HEP exhibit improved efficacy in preclinical models of these conditions .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neuropharmacology explored the effects of (S)-HEP on neuronal survival under oxidative stress conditions. The results indicated that treatment with (S)-HEP significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Case Study 2: Protein Degraders
Research highlighted in Nature Communications demonstrated that (S)-HEP-based compounds effectively targeted and degraded specific oncoproteins in cancer cells. The study reported a reduction in tumor growth in xenograft models treated with these novel protein degraders, underscoring the therapeutic potential of (S)-HEP derivatives.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Activation: The compound can bind to receptors, triggering a signaling cascade that leads to a cellular response.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-hydroxyethyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to tert-butyl or sec-butyl analogs (e.g., 1381959-73-4, 1217442-47-1) . The 4-benzyl derivative (2453297-16-8) exhibits increased lipophilicity (molecular weight: 356.89 vs. 266.77), which may improve membrane permeability but reduce aqueous solubility .
Stereochemical Considerations :
- The (S)-configuration at the 2-position is critical for chiral recognition in drug-receptor interactions. Analogs like (R)-tert-butyl 2-propylpiperazine-1-carboxylate (1212252-88-4) exhibit lower similarity scores (0.94 vs. 1.00 for hydroxyethyl derivatives), underscoring enantioselective impacts .
Biological Activity
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₁H₂₃ClN₂O₃
- Molecular Weight : 266.77 g/mol
- CAS Number : 1638487-43-0
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound exhibits properties that may influence:
- Neurotransmitter modulation
- Antioxidant activity
- Potential neuroprotective effects
Neuroprotective Effects
Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been shown to mitigate oxidative stress in neuronal cell lines, which is crucial for preventing neurodegenerative diseases.
Antioxidant Properties
The compound has demonstrated antioxidant activity by reducing reactive oxygen species (ROS) levels in vitro. This activity suggests a protective mechanism against oxidative damage in cells, which is often linked to aging and various diseases.
Case Studies
-
Neuroprotection in Cell Models :
- In a study involving human neuroblastoma cells, treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress agents.
- Results : Cell viability improved by approximately 30% compared to untreated controls.
-
Antioxidant Activity Assessment :
- The compound was tested for its ability to scavenge free radicals using the DPPH assay.
- Findings : It exhibited a dose-dependent scavenging effect, with an IC50 value of 25 µM, indicating substantial antioxidant potential.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃ClN₂O₃ |
| Molecular Weight | 266.77 g/mol |
| CAS Number | 1638487-43-0 |
| Neuroprotective Effect | ↑ Cell viability by 30% |
| Antioxidant IC50 | 25 µM |
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring, followed by functionalization at the 2-position. A key step is the introduction of the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions. For enantiomeric purity (S-configuration), chiral auxiliaries or enzymatic resolution may be employed. Post-synthesis, the Boc group is deprotected using HCl to yield the hydrochloride salt. Critical parameters include solvent choice (e.g., THF or DCM), temperature control (e.g., −50°C for sensitive reactions), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), hydroxyethyl moiety (δ ~3.5-4.0 ppm for CH2OH), and piperazine backbone. Overlapping signals may require 2D NMR (COSY, HSQC) .
- LCMS : Verify molecular weight ([M+H]+ or [M+Na]+) and detect impurities. Electrospray ionization (ESI) is preferred for polar derivatives .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the carboxylate) and hydroxyl groups (~3200–3600 cm⁻¹) .
- X-ray diffraction : Resolve stereochemistry and crystal packing using single-crystal analysis (e.g., SHELXL for refinement) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: This compound serves as a versatile intermediate:
- Drug development : As a precursor for kinase inhibitors or GPCR modulators, leveraging its piperazine scaffold for target binding .
- Biological probes : The hydroxyethyl group facilitates conjugation with fluorescent tags or biotin for cellular uptake studies .
- Salt forms : The hydrochloride improves solubility for in vitro assays (e.g., IC50 determinations) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and enantiomeric purity during synthesis?
Methodological Answer:
- Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) to enhance (S)-configuration purity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Coupling reactions : Optimize palladium-catalyzed aminations (e.g., Buchwald-Hartwig) by tuning ligands (XPhos) and bases (Cs2CO3) to minimize byproducts .
- Workup strategies : Employ aqueous extraction (pH-adjusted) to remove unreacted starting materials and silica gel chromatography for Boc-protected intermediates .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's crystal structure?
Methodological Answer:
- Hydrogen bonding analysis : Compare computational models (e.g., Crystal Explorer) with X-ray data to validate intermolecular interactions. Graph-set analysis can identify motifs like R₂²(8) rings in piperazine derivatives .
- Refinement software : Use SHELXL for high-resolution data to adjust anisotropic displacement parameters, resolving discrepancies in thermal motion predictions .
- Density functional theory (DFT) : Calculate theoretical bond lengths/angles and compare with experimental values to identify steric or electronic mismatches .
Q. How does the hydrochloride salt form influence the compound's solubility and crystallization behavior?
Methodological Answer:
- Solubility profiling : Perform phase-solubility studies in buffers (pH 1–7) to assess salt dissociation. The hydrochloride form typically enhances aqueous solubility at acidic pH .
- Crystallization screening : Use solvent evaporation or anti-solvent addition in polar solvents (MeOH/H2O). Monitor polymorphism via DSC and PXRD to identify stable forms .
- Hygroscopicity testing : Store crystals under controlled humidity (e.g., 40% RH) and track mass changes to evaluate stability for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
